5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one
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Overview
Description
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is a boronic acid derivative with a complex molecular structure. This compound is notable for its utility in various chemical reactions, particularly in cross-coupling reactions that are pivotal in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the reaction of 3,4-dihydro-2H-1,4-benzoxazin-3-one with a boronic acid derivative under specific conditions. One common method is the Miyaura borylation reaction, where a palladium catalyst is used to facilitate the addition of the boronic acid group to the benzoxazinone core.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistency and efficiency in the manufacturing process.
Chemical Reactions Analysis
Types of Reactions: This compound primarily undergoes cross-coupling reactions, such as Suzuki-Miyaura coupling, which is widely used in the formation of carbon-carbon bonds. It can also participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), base (e.g., sodium carbonate), and an aryl halide.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and chromium-based reagents.
Reduction Reactions: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Major Products Formed: The major products of these reactions include various biaryls, which are important intermediates in pharmaceuticals and materials science.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.
Biology: It serves as a tool in bioconjugation studies, where it can be used to label biomolecules for imaging and tracking.
Medicine: Its derivatives are explored for their potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: It is utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and covalent organic frameworks (COFs).
Mechanism of Action
The mechanism by which this compound exerts its effects involves its ability to form stable boronic esters and boronic acids, which can then undergo further reactions. The molecular targets and pathways involved are often related to the specific application, such as enzyme inhibition in medicinal chemistry or cross-linking in material science.
Comparison with Similar Compounds
Boronic Acids: General boronic acids and their derivatives.
Benzoxazinones: Other benzoxazinone derivatives without the boronic acid group.
Pinacolborane: A related boronic acid derivative used in similar reactions.
Uniqueness: What sets 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one apart is its specific structure, which allows for selective reactions and high stability under various conditions. This makes it particularly valuable in complex synthetic routes and industrial applications.
This compound's versatility and utility make it a valuable tool in both research and industry, contributing to advancements in various fields. Its unique properties and applications highlight its importance in modern chemistry and material science.
Properties
CAS No. |
2135950-78-4 |
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Molecular Formula |
C14H18BNO4 |
Molecular Weight |
275.1 |
Purity |
95 |
Origin of Product |
United States |
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